molecular formula C19H23BN2O3 B14789116 N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B14789116
M. Wt: 338.2 g/mol
InChI Key: KZYQXMAPXKUGHD-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide: is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide typically involves the Miyaura borylation reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of scaling up the Miyaura borylation reaction can be applied. This involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., DMF or THF).

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It is also employed in the synthesis of various boronic acid derivatives .

Biology and Medicine: In medicinal chemistry, boronic ester compounds are explored for their potential as enzyme inhibitors and therapeutic agents. They are investigated for their role in treating diseases such as cancer and bacterial infections .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and catalysts. Its unique chemical properties make it valuable in creating materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The compound’s molecular targets and pathways depend on its specific application, such as binding to active sites of enzymes or interacting with specific biomolecules .

Comparison with Similar Compounds

Uniqueness: N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide stands out due to its specific structural features, which include a pyridine ring and a carboxamide group

Properties

Molecular Formula

C19H23BN2O3

Molecular Weight

338.2 g/mol

IUPAC Name

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C19H23BN2O3/c1-13-14(20-24-18(2,3)19(4,5)25-20)9-8-11-15(13)22-17(23)16-10-6-7-12-21-16/h6-12H,1-5H3,(H,22,23)

InChI Key

KZYQXMAPXKUGHD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C3=CC=CC=N3)C

Origin of Product

United States

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